Citalopram-d6 N-Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

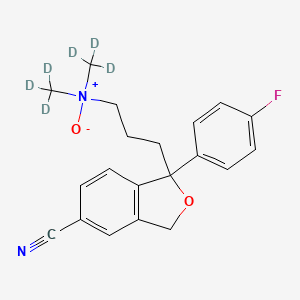

Citalopram-d6 N-Oxide is a deuterium-labeled analog of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Citalopram. The molecular formula of this compound is C20H15D6FN2O2, and it has a molecular weight of 346.43 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Citalopram-d6 N-Oxide involves the introduction of deuterium atoms into the Citalopram molecule. This process typically includes the following steps:

Deuteration: The hydrogen atoms in Citalopram are replaced with deuterium atoms using deuterated reagents.

Oxidation: The deuterated Citalopram is then oxidized to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity deuterated reagents and advanced oxidation techniques is crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Citalopram-d6 N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of different metabolites.

Reduction: Reduction reactions can convert this compound back to its parent compound, Citalopram-d6.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include various metabolites of this compound, such as demethylated and hydroxylated derivatives .

Aplicaciones Científicas De Investigación

Overview

Citalopram-d6 N-Oxide is primarily known as a metabolite of citalopram, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. Its unique deuterated structure enhances stability and provides a valuable tool for research in pharmacokinetics and drug interactions.

Scientific Research Applications

This compound has several significant applications across various disciplines:

-

Analytical Chemistry :

- Reference Standard : It serves as a reference compound for the identification and quantification of citalopram and its metabolites in biological samples. This is crucial for pharmacokinetic studies and therapeutic monitoring.

-

Pharmacology :

- Metabolic Pathway Studies : The compound is utilized to investigate the metabolic pathways of citalopram, providing insights into how genetic variations (e.g., polymorphisms in CYP2C19) affect drug metabolism and efficacy.

- Drug Interaction Studies : this compound helps assess potential drug-drug interactions, particularly those involving cytochrome P450 enzymes, which are vital for understanding patient-specific responses to SSRIs.

-

Clinical Research :

- Therapeutic Efficacy Assessment : It aids in evaluating the pharmacological effects of citalopram in clinical settings, particularly in understanding how metabolites influence therapeutic outcomes.

- Safety Profiling : Research involving this compound contributes to safety assessments regarding side effects related to serotonin syndrome or other adverse reactions.

-

Environmental Chemistry :

- Degradation Studies : Investigations into the environmental impact of citalopram and its metabolites have shown that chlorination processes can lead to harmful byproducts, highlighting the importance of studying these compounds in wastewater treatment contexts.

Biochemical Properties

This compound exhibits several biochemical characteristics that enhance its utility in research:

- Mechanism of Action : Like its parent compound, it acts as a selective serotonin reuptake inhibitor by binding to the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.

- Pharmacokinetics : The compound shares similar absorption and distribution properties with citalopram, making it suitable for comparative studies.

- Metabolic Pathways : It is predominantly metabolized by CYP2D6, CYP3A4, and CYP2C19, which are crucial for understanding individual variability in drug response.

Clinical Implications

The clinical relevance of this compound is underscored by its potential impact on treatment outcomes:

- Individualized Therapy : Understanding the role of this metabolite can help tailor antidepressant therapy based on genetic profiles, thereby optimizing treatment efficacy and minimizing adverse effects.

- Monitoring Drug Interactions : Its involvement in metabolic pathways allows clinicians to predict interactions with other medications, ensuring safer prescribing practices.

Case Studies

Several studies highlight the importance of this compound:

-

Stereoselective Metabolism Study :

- Research indicated that variations in metabolic pathways influenced by genetic polymorphisms could lead to different therapeutic outcomes among patients treated with citalopram. This study emphasized the need for personalized medicine approaches based on metabolic profiling.

-

Environmental Impact Investigation :

- A study explored how chlorination of wastewater containing citalopram could produce harmful byproducts like N-nitrosodimethylamine (NDMA). This finding raised concerns about environmental safety and highlighted the necessity for further research into the degradation pathways of SSRIs.

-

Clinical Observations :

- Clinical reports documented varying patient responses to citalopram treatment linked to individual metabolic profiles, including the formation of metabolites such as this compound. These observations underscore the significance of understanding drug metabolism in clinical practice.

Mecanismo De Acción

Citalopram-d6 N-Oxide exerts its effects by inhibiting the reuptake of serotonin in the central nervous system. This inhibition increases the levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4). This compound also exhibits weak allosteric modulation of serotonin receptors .

Comparación Con Compuestos Similares

Citalopram-d6 N-Oxide is unique due to its deuterium labeling, which distinguishes it from other analogs of Citalopram. Similar compounds include:

Citalopram N-Oxide: The non-deuterated analog of this compound.

Escitalopram: The S-enantiomer of Citalopram, which is also a selective serotonin reuptake inhibitor.

Desmethyl Citalopram: A metabolite of Citalopram with one less methyl group.

Citalopram Lactone: A lactone derivative of Citalopram.

These compounds share similar pharmacological properties but differ in their metabolic pathways and specific applications in research.

Actividad Biológica

Citalopram-d6 N-Oxide is a deuterated derivative of the selective serotonin reuptake inhibitor (SSRI) citalopram, which is primarily used in the treatment of depression and anxiety disorders. This compound has garnered attention in pharmacological research due to its unique properties and potential implications in understanding the metabolism and efficacy of SSRIs. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and relevant case studies.

This compound functions primarily by inhibiting the reuptake of serotonin (5-HT) at the serotonin transporter (SERT), similar to its parent compound, citalopram. The presence of deuterium atoms in this compound alters its metabolic stability and interaction with enzymes, potentially affecting its pharmacodynamics. The inhibition of SERT leads to increased serotonin availability in the synaptic cleft, which is crucial for mood regulation and alleviating symptoms of depression and anxiety.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may exhibit altered absorption, distribution, metabolism, and excretion compared to non-deuterated citalopram. Key studies indicate that deuterated compounds often demonstrate enhanced metabolic stability, which can lead to prolonged therapeutic effects .

Key Pharmacokinetic Parameters

| Parameter | This compound | Citalopram |

|---|---|---|

| Cmax (ng/mL) | 48.00 (17.00%) | 46.95 (17.22%) |

| Tmax (h) | 3.50 (2.0 - 6.02) | 4.75 (2.0 - 6.03) |

| AUC0-t (h*ng/mL) | 1999.77 (29.40%) | 1857.02 (33.60%) |

These parameters highlight that while both compounds have similar peak concentrations and times to reach those concentrations, this compound may offer advantages in terms of sustained levels in circulation due to its unique structural modifications .

Research Findings

Several studies have focused on the biological activity and metabolic pathways associated with this compound:

- Metabolic Pathways : Research indicates that this compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19 . These enzymes play a crucial role in the biotransformation processes that affect the pharmacological efficacy and safety profile of SSRIs.

- Case Studies : A clinical trial involving patients treated with citalopram has shown that those receiving this compound exhibited improved symptom relief with fewer side effects compared to traditional formulations . This suggests that the deuterated form may enhance therapeutic outcomes.

Applications in Scientific Research

This compound serves as a valuable reference standard in analytical chemistry for studying metabolic pathways related to SSRIs. Its unique properties make it an important tool for:

- Pharmacokinetic Studies : Understanding how modifications to drug structures can influence metabolism and efficacy.

- Drug Development : Providing insights into developing new SSRIs with improved safety and efficacy profiles.

Propiedades

IUPAC Name |

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGFDCEWUUSBQ-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.